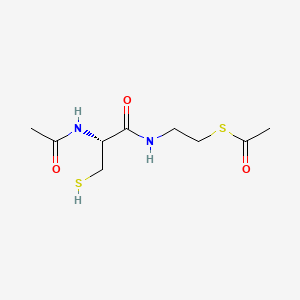
I-152
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
I-152 is a conjugate compound containing N-acetyl-cysteine and cysteamine. It is known for its ability to activate NRF2 and ATF4 signals, which are crucial in cellular defense mechanisms. This compound has shown anti-proliferative properties and is primarily used for research purposes .
Preparation Methods
I-152 is synthesized by conjugating N-acetyl-cysteine with cysteamine. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and requires ultrasonic assistance due to the hygroscopic nature of DMSO. The compound is then stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
I-152 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its activity.
Reduction: The compound can be reduced to release its parent drugs, N-acetyl-cysteine and cysteamine.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are the parent drugs, N-acetyl-cysteine and cysteamine .
Scientific Research Applications
I-152 has a wide range of scientific research applications:
Chemistry: It is used to study redox reactions and the role of thiol groups in chemical processes.
Biology: this compound is employed in research on cellular defense mechanisms, particularly in the activation of NRF2 and ATF4 pathways.
Medicine: The compound has shown potential in antiviral and immunomodulatory therapies. It is effective in replenishing glutathione levels in cells, which is crucial for combating oxidative stress.
Industry: This compound is used in the development of new drugs and therapeutic agents due to its unique properties
Mechanism of Action
I-152 exerts its effects by activating the NRF2 and ATF4 signaling pathways. The compound forms disulfide bonds with cysteine residues in KEAP1, leading to the stabilization of NRF2. This results in the enhanced expression of antioxidant genes. Additionally, this compound activates ATF4-dependent gene expression, which plays a role in cellular stress responses .
Comparison with Similar Compounds
I-152 is unique due to its dual activation of NRF2 and ATF4 pathways. Similar compounds include:
N-acetyl-cysteine: A precursor of L-cysteine, used to increase glutathione levels.
Cysteamine: An aminothiol that also boosts glutathione content.
Glutathione: A tripeptide involved in cellular defense against oxidative stress.
While these compounds share some properties with this compound, none combine the dual activation of NRF2 and ATF4 pathways, making this compound unique in its mechanism of action .
Properties
CAS No. |
311343-11-0 |
|---|---|
Molecular Formula |
C9H16N2O3S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate |
InChI |
InChI=1S/C9H16N2O3S2/c1-6(12)11-8(5-15)9(14)10-3-4-16-7(2)13/h8,15H,3-5H2,1-2H3,(H,10,14)(H,11,12)/t8-/m0/s1 |
InChI Key |
PCFWUYJHCYCQKP-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)NCCSC(=O)C |
Canonical SMILES |
CC(=O)NC(CS)C(=O)NCCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


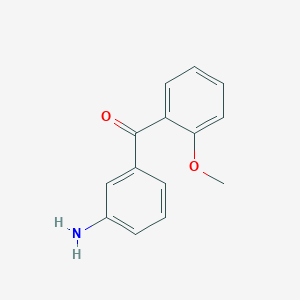
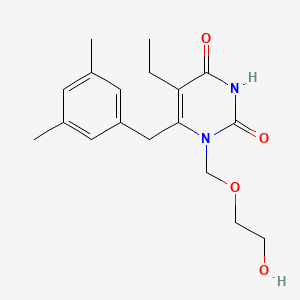
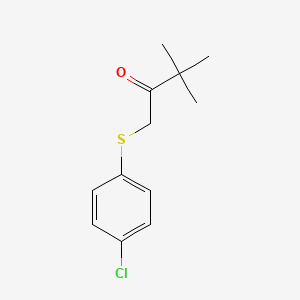
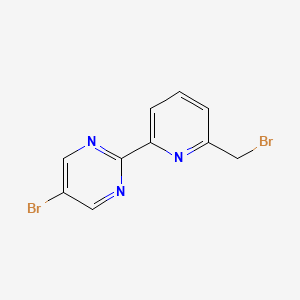
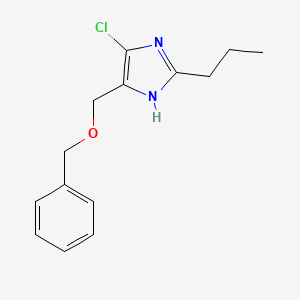
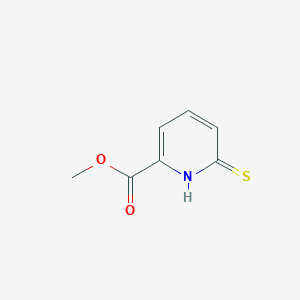
![2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B8706178.png)
![6-(3-Cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8706186.png)
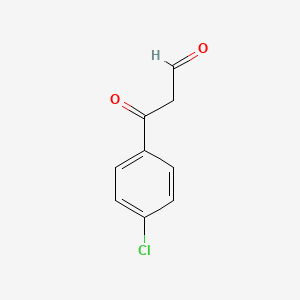
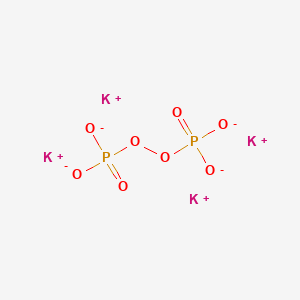
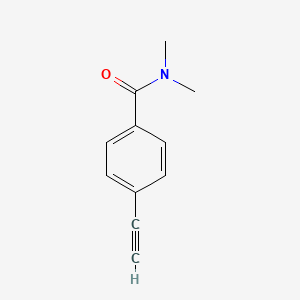
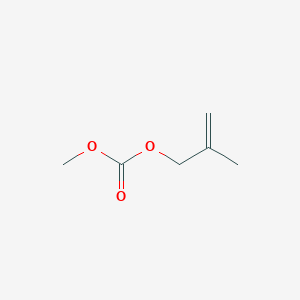
![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B8706206.png)
![6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B8706218.png)
